molecular formula C20H21N3 B3051058 6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline CAS No. 307329-79-9

6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline

Cat. No.: B3051058
CAS No.: 307329-79-9
M. Wt: 303.4 g/mol
InChI Key: VTDHRTNZHVPWDR-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a methyl group at the 6-position, a phenyl group at the 4-position, and a piperidin-1-yl group at the 2-position

Scientific Research Applications

6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reactions:

    Piperidin-1-yl Substitution: The final step involves the nucleophilic substitution of the 2-position with a piperidin-1-yl group using appropriate piperidine derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-yl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially reducing the nitrogen-containing ring to form dihydroquinazoline derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or alkylated quinazoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinazoline: Lacks the piperidin-1-yl and methyl groups, which may affect its biological activity and chemical properties.

    6-Methylquinazoline: Lacks the phenyl and piperidin-1-yl groups, leading to different reactivity and applications.

    2-(Piperidin-1-yl)quinazoline: Lacks the methyl and phenyl groups, which may influence its interaction with biological targets.

Uniqueness

6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperidin-1-yl group enhances its potential as a pharmacophore, while the methyl and phenyl groups contribute to its stability and reactivity.

Properties

IUPAC Name

6-methyl-4-phenyl-2-piperidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-15-10-11-18-17(14-15)19(16-8-4-2-5-9-16)22-20(21-18)23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDHRTNZHVPWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365897
Record name 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307329-79-9
Record name 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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